molecular formula C22H21FN4O3S B2593009 N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251611-52-5

N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No. B2593009
CAS RN: 1251611-52-5
M. Wt: 440.49
InChI Key: KSRZPHMQIHILJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O3S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Imaging

Compounds with specific structural features, such as fluorophenyl groups and pyridothiadiazin dioxides, have been utilized in the development of radioligands for positron emission tomography (PET) imaging. For instance, derivatives like DPA-714 have been designed with fluorine atoms to enable labeling with fluorine-18, facilitating in vivo imaging of the translocator protein (18 kDa) with PET, highlighting their potential in neuroimaging and the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Anticancer and Anti-inflammatory Agents

The integration of specific functional groups into molecules has led to the synthesis of compounds with significant biological activities. For example, N-substituted acetamide derivatives have shown anti-inflammatory activities, indicating the potential therapeutic applications of similar compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013). Additionally, the design of molecules incorporating thiadiazole moieties has been directed towards insecticidal properties, suggesting their use in agricultural applications to protect crops from pests (Fadda et al., 2017).

Neuroinflammation Studies

Compounds structurally related to the query molecule have been employed as ligands for the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammatory processes. This highlights their use in developing novel imaging agents for PET to study neuroinflammation in vivo, offering insights into the mechanisms of various neurological disorders and potential therapeutic targets (Damont et al., 2015).

Synthesis of Heterocyclic Compounds

The structural complexity of the compound suggests its potential as a precursor in the synthesis of a wide range of heterocyclic compounds. Such compounds have diverse applications, from pharmaceuticals to materials science. For example, the synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for their potential applications in improving the quality of base oils, indicating the relevance of similar compounds in industrial and chemical research (Nessim, 2017).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-15-9-16(2)11-18(10-15)25-21(28)13-26-14-27(19-6-3-5-17(23)12-19)22-20(31(26,29)30)7-4-8-24-22/h3-12H,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRZPHMQIHILJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

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